Physicochemical Differentiation: LogP and Polar Surface Area Comparison Against Key Analogs
The target compound's predicted logP (4.03) is 0.96 units higher than the unsubstituted 6-hydroxy-4-methylcoumarin (logP 3.07), indicating significantly increased lipophilicity due to the 3,4-dimethoxyphenyl group . This difference is predicted to enhance membrane permeability, as reflected in a higher ACD/BCF value (180.36 at pH 5.5) compared to simpler analogs, while maintaining a favorable polar surface area (65 Ų) well below the 140 Ų threshold for oral bioavailability .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 4.03; PSA = 65 Ų |
| Comparator Or Baseline | 6-hydroxy-4-methylcoumarin (CAS 2373-31-1): LogP = 3.07 |
| Quantified Difference | ΔLogP = +0.96; Higher lipophilicity with retained low PSA |
| Conditions | ACD/Labs Percepta v14.00 prediction; pH-independent logP |
Why This Matters
A 0.96-unit logP increase significantly alters cellular permeability and tissue distribution, making the target compound a distinct tool for probing lipophilicity-dependent biological effects where 6-hydroxy-4-methylcoumarin would fail.
